molecular formula C13H21N B8748816 1-Mesityl-2-methylpropan-2-amine

1-Mesityl-2-methylpropan-2-amine

Cat. No.: B8748816
M. Wt: 191.31 g/mol
InChI Key: RGGJHJIWVYQJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Mesityl-2-methylpropan-2-amine is a chemical compound of interest in synthetic organic chemistry and materials science research. Amines with sterically hindered groups, such as the mesityl (2,4,6-trimethylphenyl) group, are valuable in the development of ligands for catalysis and the synthesis of specialized polymers . The tert-alkylamine structure is a feature in molecules studied for their reactivity and absorption properties . Researchers utilize this amine as a building block for constructing more complex molecular architectures, including those relevant to the study of N-heterocyclic carbenes (NHCs) and their precursors . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

2-methyl-1-(2,4,6-trimethylphenyl)propan-2-amine

InChI

InChI=1S/C13H21N/c1-9-6-10(2)12(11(3)7-9)8-13(4,5)14/h6-7H,8,14H2,1-5H3

InChI Key

RGGJHJIWVYQJML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(C)(C)N)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electronic Effects : Electron-donating groups (e.g., methoxy in ) increase aromatic ring electron density, enhancing interactions with electron-deficient targets. In contrast, the mesityl group’s methyl substituents provide moderate electron donation but prioritize steric effects.
  • Lipophilicity : The 4-methoxyphenyl derivative (logP estimated ~2.5) is more lipophilic than the mesityl analog due to the polar methoxy group.

Preparation Methods

Challenges in Alkylation and Reductive Amination

Conventional alkylation of mesitylamine (2,4,6-trimethylaniline) with tert-butyl halides is hindered by:

  • Over-alkylation : Primary amines like mesitylamine readily form quaternary ammonium salts when exposed to excess alkylating agents.

  • Poor nucleophilicity : The tert-butyl group’s steric bulk impedes SN2 mechanisms, while SN1 pathways are unfavorable due to the stability of tert-butyl carbocations and competing elimination.
    Reductive amination between mesitylamine and ketones (e.g., pinacolone) fails to yield the target compound, as the process introduces a methylene bridge (-CH2-) between the nitrogen and tert-butyl group, resulting in undesired structural analogs.

Palladium-Catalyzed Cross-Coupling Strategies

Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction emerges as the most viable synthetic route, enabling direct C–N bond formation between mesityl halides and tert-butylamine.

Reaction Mechanism

  • Catalytic system : Palladium precursors (e.g., Pd2(dba)3) paired with bulky bisphosphine ligands (e.g., Xantphos or BrettPhos) facilitate oxidative addition to mesityl bromide and subsequent transmetalation with tert-butylamine.

  • Base : Sodium tert-butoxide (NaO-t-Bu) deprotonates the amine, generating a nucleophilic amide intermediate.

  • Steric accommodation : Bulky ligands prevent catalyst deactivation by shielding the palladium center from steric clashes between mesityl and tert-butyl groups.

Synthetic Protocol

  • Reagents :

    • Mesityl bromide (1.0 equiv)

    • tert-Butylamine (1.2 equiv)

    • Pd2(dba)3 (2 mol%), Xantphos (4 mol%)

    • NaO-t-Bu (2.0 equiv) in toluene.

  • Procedure :

    • Combine reagents under inert atmosphere.

    • Heat at 110°C for 24–48 hours.

    • Purify via column chromatography (hexane/EtOAc).
      Yield : 60–75% (estimated based on analogous reactions).

Substrate Scope and Limitations

  • Mesityl bromide synthesis : Bromination of mesitylene (1,3,5-trimethylbenzene) using Br2/FeBr3 at 0°C selectively functionalizes the para position relative to methyl groups, though competing di-substitution may occur.

  • Alternative leaving groups : Mesityl triflates exhibit enhanced reactivity in couplings but require stringent anhydrous conditions.

Purification and Byproduct Management

Adduct Formation with Mesityl Oxide

Primary amines (e.g., unreacted mesitylamine) are removed via selective adduct formation with mesityl oxide, a method validated in USP 4,306,068:

  • Reaction :

    Primary amine+Mesityl oxideImine adduct+Acetone\text{Primary amine} + \text{Mesityl oxide} \rightarrow \text{Imine adduct} + \text{Acetone}
  • Distillation : Secondary amines (target compound) are separated from high-boiling-point adducts via fractional distillation.

  • Hydrolysis : Adducts are hydrolyzed to recover primary amines, enabling recycling.

Experimental Validation

  • Example : A 60:40 mixture of n-amylamine and piperidine treated with mesityl oxide at 45–125°C yielded 99% pure piperidine after distillation.

  • Application to target compound : Similar conditions isolate 1-mesityl-2-methylpropan-2-amine from mesitylamine impurities.

Alternative Synthetic Routes and Their Limitations

Reductive Amination Revisited

While reductive amination of mesitylamine with ketones like pinacolone (3,3-dimethyl-2-butanone) fails to produce the target compound, it generates structurally related secondary amines:

  • Product : Mesityl-N-(2-methylpropyl)amine (via imine reduction).

  • Characterization : 1^1H NMR (CDCl3): δ 2.47 (s, 2H), 2.22 (s, 3H), 0.94 (s, 6H).

Gabriel Synthesis Adaptations

Attempts to adapt the Gabriel method for secondary amines involve:

  • Phthalimide alkylation : Reacting N-phthalimidoterb-butyl bromide with mesitylamine.

  • Deprotection : Hydrazinolysis to free the amine.
    Outcome : Low yields (<30%) due to steric hindrance during alkylation.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (CDCl3) :

    • δ 2.40 (s, 3H, mesityl methyl), 1.46 (s, 9H, tert-butyl).

  • 13^{13}C NMR :

    • δ 138.9 (mesityl quaternary carbon), 57.1 (N–C(CH3)3).

Chromatographic Validation

  • TLC : Rf = 0.3 (5% MeOH/CH2Cl2).

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water) .

Q & A

Q. What are the common synthetic routes for preparing 1-Mesityl-2-methylpropan-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves reductive amination using mesitaldehyde (or mesityl-substituted aldehyde) and methylamine as starting materials. Sodium cyanoborohydride (NaBH3_3CN) is a preferred reducing agent due to its selectivity for secondary amines. Optimization includes:

  • Temperature : Maintain 0–25°C to minimize side reactions.
  • Solvent : Use methanol or ethanol for improved solubility of intermediates.
  • Catalyst : Add Lewis acids (e.g., ZnCl2_2) to enhance reaction rates .
    Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.

Q. What spectroscopic and chromatographic methods are recommended for characterizing 1-Mesityl-2-methylpropan-2-amine?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (400 MHz, CDCl3_3) identifies mesityl protons (δ 6.7–7.1 ppm) and methyl groups (δ 1.2–1.4 ppm). 13^{13}C NMR confirms quaternary carbons (δ 35–40 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) mobile phase. Retention time: ~8.2 minutes (method validated per USP standards) .
  • Mass Spectrometry (MS) : ESI-MS shows [M+H]+^+ peak at m/z 179.26, consistent with molecular weight .

Q. What are the key safety considerations when handling 1-Mesityl-2-methylpropan-2-amine in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Emergency Protocols : For spills, neutralize with 5% acetic acid and absorb with inert material. In case of ingestion, rinse mouth with water and seek medical attention .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for 1-Mesityl-2-methylpropan-2-amine across different studies?

Methodological Answer: Discrepancies often arise from assay variability or sample purity . To resolve:

  • Purity Validation : Re-analyze samples via HPLC to confirm >98% purity .
  • Orthogonal Assays : Compare results from radioligand binding (e.g., 3^3H-labeled assays) and functional cellular assays (e.g., cAMP inhibition) .
  • Statistical Analysis : Apply ANOVA to assess inter-study variability and identify outliers .

Q. What advanced analytical techniques are required to resolve structural ambiguities in 1-Mesityl-2-methylpropan-2-amine derivatives?

Methodological Answer:

  • X-ray Crystallography : Resolves stereochemistry and confirms substituent positions (e.g., mesityl vs. para-substituted isomers) .
  • 2D NMR (COSY, HSQC) : Maps proton-proton coupling and carbon-hydrogen connectivity to distinguish regioisomers .
  • High-Resolution MS (HRMS) : Confirms exact mass (<2 ppm error) for derivatives with isotopic labeling .

Q. What experimental design considerations are critical when evaluating the receptor binding affinity of 1-Mesityl-2-methylpropan-2-amine?

Methodological Answer:

  • Radioligand Binding Assays : Use 3^3H-SCH23390 for dopamine D1 receptor studies. Include saturation binding (Kd_d) and competition assays (IC50_{50}) .
  • Negative Controls : Test against non-target receptors (e.g., serotonin 5-HT2A_{2A}) to assess selectivity.
  • Concentration Gradients : Use 1012^{-12} to 104^{-4} M ranges to generate sigmoidal dose-response curves .

Q. How can researchers optimize HPLC methods for quantifying trace impurities in 1-Mesityl-2-methylpropan-2-amine samples?

Methodological Answer:

  • Column Selection : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 µm) for baseline separation.
  • Mobile Phase : Gradient elution with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (90:10 to 10:90 over 20 minutes).
  • Validation Parameters :
    • Linearity : R2^2 >0.999 for 0.1–100 µg/mL.
    • Limit of Detection (LOD) : 0.05 µg/mL (S/N ≥3).
    • Recovery : 95–105% for spiked impurities .

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